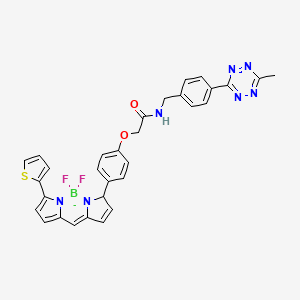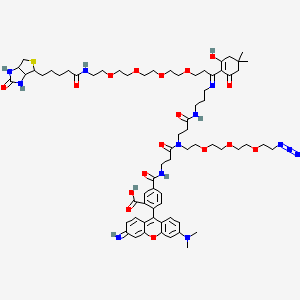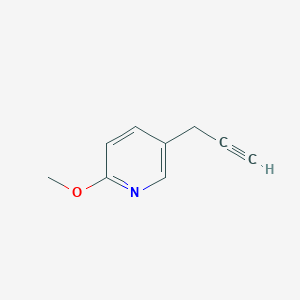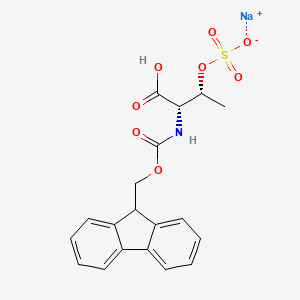![molecular formula C7H6ClN3O B12282727 2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For example, the reaction of 2-chloropyridine with a suitable amine and a carbonyl compound can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield reduced forms.
Cyclization Reactions: The bicyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Cyclization reactions often require specific catalysts and controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
科学研究应用
2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-one
- 2,4-Dichloro-6-methylpyrimidine
- 8-Amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-D]pyrimidine-1,4-dione
Uniqueness
2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 5-position. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
属性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
2-chloro-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H6ClN3O/c8-7-10-3-4-5(11-7)1-2-9-6(4)12/h3H,1-2H2,(H,9,12) |
InChI 键 |
USVGNPXUHPNAHM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=CN=C(N=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)


![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)




![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)


